2-(2-Fluorophenyl)propan-2-amine
Overview
Description
2-(2-Fluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H12FN It is a derivative of amphetamine, where the phenyl ring is substituted with a fluorine atom at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)propan-2-amine typically involves the reaction of 2-fluoroacetophenone with ammonia or an amine under reductive amination conditions. The reaction can be catalyzed by hydrogenation over a palladium or platinum catalyst. The general reaction scheme is as follows:
Reductive Amination:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors allows for efficient conversion of the starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-fluoroacetophenone or 2-fluorobenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropanamines.
Scientific Research Applications
2-(2-Fluorophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and potential psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: Another fluorinated amphetamine derivative with similar stimulant and entactogenic effects.
2-Fluoroamphetamine: A structural isomer with the fluorine atom at the para position.
4-Fluoromethamphetamine: A fluorinated methamphetamine derivative with potent stimulant properties.
Uniqueness
2-(2-Fluorophenyl)propan-2-amine is unique due to the position of the fluorine atom on the phenyl ring, which can influence its pharmacological properties and metabolic stability. This positional isomerism can result in different biological activities and potential therapeutic applications compared to other fluorinated amphetamines.
Properties
IUPAC Name |
2-(2-fluorophenyl)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQOIUQXYMVFJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74702-88-8 | |
Record name | 2-(2-fluorophenyl)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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